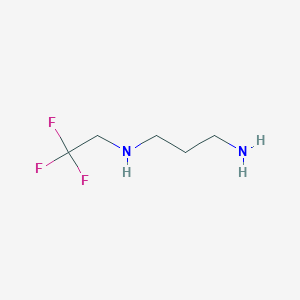

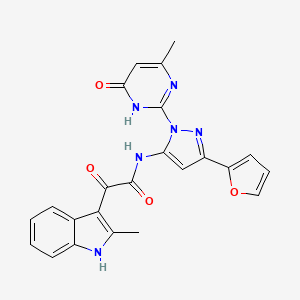

![molecular formula C15H19NO3 B2885555 1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid CAS No. 1706431-48-2](/img/structure/B2885555.png)

1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through reactions like the Suzuki–Miyaura coupling or reactions involving boronic acids . These methods involve the formation of carbon-carbon bonds and are widely used in organic chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, phenylacetic acid, a related compound, is a white solid with a disagreeable odor .Wissenschaftliche Forschungsanwendungen

Structural Analysis and Conformation

Research on cis-2-phenylcyclobutanecarboxylic acid and cis-3-(p-fluorophenyl)cyclobutanecarboxylic acid by Reisner et al. (1983) provides insights into the structure and conformation of cyclobutane derivatives using X-ray diffraction methods. This foundational work highlights the importance of understanding the structural properties of cyclobutane rings and their derivatives, which can extend to the study of compounds like "1-[4-(Isobutyrylamino)phenyl]-1-cyclobutanecarboxylic acid" (Reisner et al., 1983).

Synthesis and Polymerization

Drujon et al. (1993) discuss the synthesis and polymerization of alkyl 1-bicyclobutanecarboxylates, derived from 1,1-cyclobutanedicarhoxylic acid. This research is relevant for understanding how cyclobutane-based carboxylates, akin to "this compound," can be polymerized under various conditions to produce materials with notable optical clarity and thermal stability (Drujon et al., 1993).

Chemical Transformations and Applications

The work of Belluŝ et al. (1973) on [4+2]‐Cycloadditionen of 1,2‐Dicyanocyclobuten and its thermal ring opening to 2,3‐Dicyanobutadien‐1,3 provides an example of the versatility in chemical reactions involving cyclobutene derivatives. Such studies are crucial for developing synthetic strategies that could be applicable to structurally similar compounds, including "this compound" for various applications (Belluŝ et al., 1973).

Photodimerization and Coordination Polymers

Kole, Tan, and Vittal (2012) explore the photoreactivity of Ag(I) complexes and coordination polymers of pyridyl acrylic acids, which sheds light on the potential for using cyclobutane and related compounds in creating new materials through photodimerization and coordination chemistry. Such research could be extrapolated to understand how "this compound" might react under similar conditions to form novel structures and materials (Kole, Tan, & Vittal, 2012).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-[4-(2-methylpropanoylamino)phenyl]cyclobutane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO3/c1-10(2)13(17)16-12-6-4-11(5-7-12)15(14(18)19)8-3-9-15/h4-7,10H,3,8-9H2,1-2H3,(H,16,17)(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJJXLRLSVPYSEF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)NC1=CC=C(C=C1)C2(CCC2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

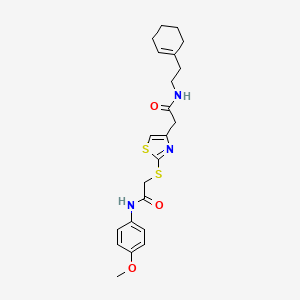

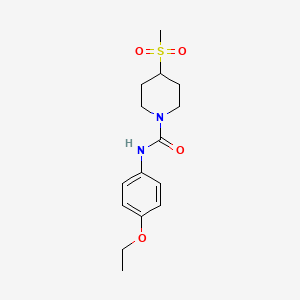

![3,4-dimethoxy-N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2885476.png)

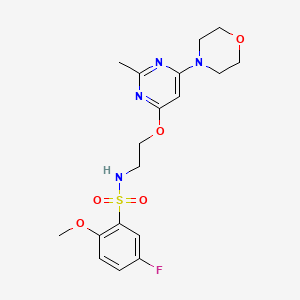

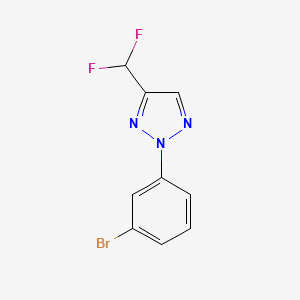

![3-{5-[6-(4-bromophenyl)-4H,6H,7H-pyrazolo[3,2-c][1,4]oxazin-2-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2885477.png)

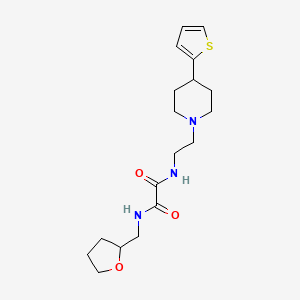

![1-(Diphenylmethyl)-4-[2-ethoxy-4-methyl-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2885483.png)

![3-methyl-N-[2-(4-phenylpiperazine-1-carbonyl)-1H-indol-3-yl]benzamide](/img/structure/B2885487.png)

![tert-butyl N-[(3R,4R)-3-methoxypiperidin-4-yl]carbamate hemioxalate](/img/structure/B2885489.png)

![N-[(2-aminophenyl)methyl]-1-benzylpiperidin-4-amine](/img/structure/B2885491.png)

![3-[5-(2-chlorophenyl)furan-2-yl]-N-(2-methoxyphenyl)propanamide](/img/structure/B2885492.png)